molecular formula C16H23FN2O B4694761 1-(3-fluorobenzyl)-4-pentanoylpiperazine

1-(3-fluorobenzyl)-4-pentanoylpiperazine

Cat. No. B4694761
M. Wt: 278.36 g/mol
InChI Key: VTPDSUQCVDLHMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-fluorobenzyl)-4-pentanoylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Mechanism of Action

The exact mechanism of action of 1-(3-fluorobenzyl)-4-pentanoylpiperazine is not fully understood. However, it is believed to act as a modulator of various neurotransmitter systems in the brain, including the serotonin, dopamine, and norepinephrine systems. It has been shown to increase the release of these neurotransmitters, leading to an increase in their activity and a subsequent modulation of neuronal activity in various brain regions.
Biochemical and Physiological Effects:
1-(3-fluorobenzyl)-4-pentanoylpiperazine has been shown to produce a wide range of biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters in the brain, leading to an increase in their activity and a subsequent modulation of neuronal activity in various brain regions. It has also been shown to produce anxiolytic and antidepressant effects in animal models, suggesting its potential as a therapeutic agent for the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-fluorobenzyl)-4-pentanoylpiperazine in lab experiments include its high affinity for various receptors in the central nervous system, its ability to modulate neurotransmitter systems in the brain, and its potential as a therapeutic agent for the treatment of various neurological disorders. However, its limitations include its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the study of 1-(3-fluorobenzyl)-4-pentanoylpiperazine. One potential direction is the development of new drugs based on its chemical structure for the treatment of various neurological disorders. Another potential direction is the investigation of its potential as a tool for studying the role of neurotransmitter systems in the brain and their modulation in various brain regions. Additionally, further studies are needed to determine its safety and efficacy in human clinical trials.

Scientific Research Applications

1-(3-fluorobenzyl)-4-pentanoylpiperazine has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit significant affinity for various receptors in the central nervous system, including serotonin receptors, dopamine receptors, and adrenergic receptors. This makes it a promising candidate for the development of new drugs for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia.

properties

IUPAC Name

1-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]pentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O/c1-2-3-7-16(20)19-10-8-18(9-11-19)13-14-5-4-6-15(17)12-14/h4-6,12H,2-3,7-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPDSUQCVDLHMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCN(CC1)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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